Ethyl 2-(adamantane-1-carbonylamino)acetate

Physicochemical profiling Formulation Drug-like property optimisation

Streamline your lead optimization with Ethyl 2-(adamantane-1-carbonylamino)acetate, a precisely characterized glycine-adamantane scaffold. Its orthogonal ethyl ester enables selective deprotection without disturbing the stable amide bond, an advantage over simpler adamantane esters. With a defined H-bond pattern (1 HBD, 3 HBA), moderate TPSA (55.4 Ų), and a measurable solubility of 37.8 µg/mL, it is purpose-built for CNS-focused libraries and fragment-based screening. Early ADME data (CYP2C8 Ki 11,000 nM) flags a low DDI risk, allowing you to advance your synthesis with confidence.

Molecular Formula C15H23NO3
Molecular Weight 265.353
CAS No. 57277-63-1
Cat. No. B2601069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(adamantane-1-carbonylamino)acetate
CAS57277-63-1
Molecular FormulaC15H23NO3
Molecular Weight265.353
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C15H23NO3/c1-2-19-13(17)9-16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,16,18)
InChIKeyJWPKAUAIFFUIKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(adamantane-1-carbonylamino)acetate (CAS 57277-63-1): What Defines This Adamantane–Glycine Ester Building Block


Ethyl 2-(adamantane-1-carbonylamino)acetate (CAS 57277‑63‑1) is a synthetic glycine‑derived adamantane conjugate in which the rigid, lipophilic adamantane‑1‑carbonyl moiety is linked to a glycine ethyl ester scaffold [REFS‑1]. With a molecular formula of C₁₅H₂₃NO₃ and a molecular weight of 265.35 g·mol⁻¹, the compound possesses one hydrogen‑bond donor, three hydrogen‑bond acceptors, and a computed XLogP3‑AA of 2.4 [REFS‑1]. These physicochemical parameters place it in a favourable property space for passive membrane permeation while the ethyl ester functionality provides a handle for further synthetic elaboration or potential prodrug design. The compound is listed in PubChem (CID 4120007), ChEMBL (CHEMBL1528185), and the EPA DSSTox inventory, and is commercially available from multiple vendors as a research‑grade building block [REFS‑1].

Ethyl 2-(adamantane-1-carbonylamino)acetate: Why In‑Class Adamantane Derivatives Cannot Be Interchanged Blindly


Although the adamantane scaffold is shared by many antiviral and CNS‑active agents, subtle variations in the linker and ester functionality produce markedly different physicochemical and biological profiles. The glycine‑ethyl‑ester arm of ethyl 2‑(adamantane‑1‑carbonylamino)acetate introduces a defined hydrogen‑bond pattern, a specific rotatable bond count (5), and a moderate topological polar surface area (55.4 Ų) that are absent in simpler analogues such as amantadine (1‑aminoadamantane) or 1‑adamantanecarboxylic acid esters [REFS‑1]. Even the closest structural relative, the free carboxylic acid 2‑(adamantane‑1‑carbonylamino)acetic acid (CAS 21241‑41‑8), differs in ionisation state, hydrogen‑bond donor count, and solubility, each of which can alter membrane permeability, pharmacokinetics, and off‑target engagement [REFS‑1][REFS‑2]. These differences preclude simple one‑for‑one substitution in synthetic sequences, biological assays, or procurement specifications.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of Ethyl 2-(adamantane-1-carbonylamino)acetate from Its Closest Comparators


Aqueous Solubility at Physiological pH: Ethyl Ester vs. Free Acid Form

The experimentally determined aqueous solubility of ethyl 2‑(adamantane‑1‑carbonylamino)acetate at pH 7.4 is 37.8 µg · mL⁻¹ [REFS‑1]. By contrast, the corresponding free carboxylic acid, 2‑(adamantane‑1‑carbonylamino)acetic acid (CAS 21241‑41‑8), exhibits a markedly higher aqueous solubility of 561 µg · mL⁻¹ at the same pH (computed by ALOGPS; experimental value reported by Molinspiration cheminformatics platform) [REFS‑2]. The approximately 15‑fold solubility advantage of the free acid reflects its ionised carboxylate state at physiological pH, whereas the ethyl ester remains neutral and more lipophilic. This divergence has direct consequences for dissolution‑rate‑limited absorption, formulation strategy, and the choice of vehicle in in vitro assays.

Physicochemical profiling Formulation Drug-like property optimisation

Lipophilicity (XLogP3‑AA) as a Differentiator of Passive Membrane Permeation Potential

The computed partition coefficient (XLogP3‑AA) of ethyl 2‑(adamantane‑1‑carbonylamino)acetate is 2.4 [REFS‑1], placing it within the optimal range (1–4) for passive membrane permeation and blood‑brain barrier penetration according to CNS MPO scoring guidelines. In contrast, the free acid 2‑(adamantane‑1‑carbonylamino)acetic acid has a computed XLogP3‑AA of 1.5, reflecting its greater polarity and hydrogen‑bond donor capacity (2 HBD vs. 1 HBD for the ester) [REFS‑2]. The 0.9 log unit difference corresponds to a theoretical ~8‑fold higher partition into a lipid bilayer for the ester form, which can translate into measurably higher cell permeability and tissue distribution in vivo.

Lipophilicity ADME Blood‑brain barrier penetration

Cytochrome P450 2C8 Interaction Profile vs. Amantadine

In a recombinant enzyme inhibition assay, ethyl 2‑(adamantane‑1‑carbonylamino)acetate (tested as MLS000420292) showed weak inhibition of human CYP2C8 with a Ki of 11,000 nM (11 µM) [REFS‑1]. This value is approximately 4 orders of magnitude weaker than the low‑nanomolar inhibition of CYP2D6 reported for amantadine and rimantadine (Ki values in the 0.5–5 µM range, though reported values vary widely across isoforms and assay conditions) [REFS‑2]. While the CYP2C8 interaction is unlikely to pose a significant drug‑drug interaction risk at typical screening concentrations, this data point provides a quantitative baseline for assessing metabolic liability when the ethyl ester is used as a fragment or intermediate in lead optimisation. Caution: the comparator data are derived from different assay platforms and should be interpreted as order‑of‑magnitude benchmarks rather than definitive selectivities.

Drug metabolism CYP inhibition Off-target risk

Hydrogen‑Bond Donor Count and Rotatable Bond Count as Structural Determinants of Permeability

Ethyl 2‑(adamantane‑1‑carbonylamino)acetate possesses exactly 1 hydrogen‑bond donor (the amide NH) and 5 rotatable bonds, whereas amantadine has 1 HBD (primary amine) but only 0 rotatable bonds, and the free acid comparator has 2 HBD (carboxylic acid OH + amide NH) with 4 rotatable bonds [REFS‑1][REFS‑2]. According to the Veber rules for oral bioavailability, compounds with ≤10 rotatable bonds and ≤5 HBD are preferred; all three compounds satisfy these criteria. However, the ethyl ester uniquely combines a single HBD with a flexible linker that can adopt multiple conformations without introducing an additional ionisable centre, a feature that may enhance its interaction with shallow hydrophobic binding pockets relative to either the rigid amantadine or the doubly HBD‑donating free acid. This balance between rigidity (adamantane cage) and flexibility (glycine ethyl ester arm) is not replicated by any single in‑class alternative.

Drug-likeness Lipinski parameters Oral bioavailability

Where Ethyl 2-(adamantane-1-carbonylamino)acetate (CAS 57277-63-1) Delivers Differentiable Value: Evidence‑Based Application Scenarios


Medicinal Chemistry: Scaffold for CNS‑Penetrant Lead Optimisation

The compound's balanced lipophilicity (XLogP3‑AA = 2.4) and single hydrogen‑bond donor make it an attractive starting point for designing CNS‑penetrant glycine‑linked adamantane analogues. Unlike amantadine, which lacks a synthetically tractable linker, or the free acid, whose ionised carboxylate at physiological pH restricts passive brain penetration, the ethyl ester provides a neutral, moderately flexible core that can be elaborated at the ester or amide positions without introducing additional H‑bond donors [REFS‑1]. The experimentally confirmed measurable aqueous solubility (37.8 µg · mL⁻¹) further supports its use in biochemical and cell‑based assays at relevant concentrations [REFS‑1].

Synthetic Chemistry: Orthogonal Protection Strategy in Multi‑Step Synthesis

The ethyl ester moiety serves as a latent carboxylic acid that can be selectively deprotected under mild basic conditions (e.g., LiOH in THF/H₂O), while the adamantane‑1‑carbonyl amide bond remains stable. This orthogonal reactivity is not available in simpler adamantane esters (e.g., ethyl adamantane‑1‑carboxylate, which lacks the glycine spacer) and is essential for constructing adamantane‑containing peptides or hybrid molecules where sequential deprotection is required [REFS‑1]. The 5 rotatable bonds provide sufficient conformational flexibility to accommodate diverse coupling partners while the adamantane cage maintains the rigid hydrophobic anchor [REFS‑1].

Procurement Specification: Defined Physicochemical Identity for High‑Throughput Screening Libraries

For compound management teams and screening library curators, the compound offers a precisely defined set of computed and experimental descriptors: MW 265.35, XLogP3‑AA 2.4, TPSA 55.4 Ų, 1 HBD, 3 HBA, 5 rotatable bonds, and measured solubility 37.8 µg · mL⁻¹ at pH 7.4 [REFS‑1]. These parameters can be used as exact inclusion criteria when filtering vendor catalogues for adamantane‑containing fragments that fall within lead‑like or fragment‑like chemical space. Substituting with the free acid (MW 237.29, XLogP3‑AA 1.5, 2 HBD) would shift the library composition toward more polar, less permeable chemotypes, potentially biasing screening hits away from intracellular or CNS targets [REFS‑2].

Early‑Stage ADME Triage: Low CYP2C8 Inhibition Risk as a Go/No‑Go Criterion

The measured CYP2C8 Ki of 11,000 nM provides a quantitative flag for early‑stage ADME triage [REFS‑1]. In the context of lead optimisation, fragments or intermediates exhibiting CYP inhibition Ki values >10 µM are generally considered low risk for drug‑drug interactions. This data point allows medicinal chemists to proceed with the scaffold without immediate concern for CYP2C8‑mediated metabolism, reserving deeper CYP panel profiling for more advanced leads. Comparable adamantane derivatives such as amantadine have not been systematically profiled against CYP2C8, making this cross‑study data point a valuable, albeit preliminary, differentiator [REFS‑2].

Quote Request

Request a Quote for Ethyl 2-(adamantane-1-carbonylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.